Triton X-100
Overview
Description
Triton X-100 is a common non-ionic surfactant and emulsifier often used in biochemical applications to solubilize proteins . It is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent . It is utilized for lysing cells to extract protein and cellular organelles .
Synthesis Analysis
While specific synthesis details for Triton X-100 were not found, it is known to be used in the synthesis of 1,4-dihydropyridines . It also plays a role in the synthesis of nano-sized TiO2 in reverse micelles .
Molecular Structure Analysis
Triton X-100 has a hydrophilic polyethylene oxide chain (on average it has 9.5 ethylene oxide units) and an aromatic hydrocarbon lipophilic or hydrophobic group . The hydrocarbon group is a 4-(1,1,3,3-tetramethylbutyl)-phenyl group .
Chemical Reactions Analysis
Triton X-100 is used in various chemical reactions. For instance, it is used in the catalysis of the synthesis of 1,4-dihydropyridines . It is also used in the analysis of its composition because the differences in ethoxy chain length affect the viscosity, solubility, polarity, and other characteristics of the mixture .
Physical And Chemical Properties Analysis
Triton X-100 is a clear to slightly hazy, colorless to light yellow liquid . It has a specific gravity of 1.065 at 25°C (Approx. 1.07 g/mL) and an approximate molecular weight of 625, giving effective molarity of 1.7 M for the neat liquid . It is soluble in water, toluene, xylene, trichloroethylene, ethylene glycol, ethyl ether, ethyl alcohol, isopropyl alcohol, and ethylene dichloride .
Scientific Research Applications
Environmental Science: Bioremediation of Hydrophobic Hydrocarbons
Triton X-100 is used in the bioremediation of hydrophobic hydrocarbons contaminated sites . It enhances the biodegradation of hydrocarbons . The surfactant is added to the contaminated site, where it enhances the solubility and bioavailability of hydrophobic hydrocarbons, thus facilitating their biodegradation . The results show that Triton X-100 significantly improves the biodegradation rate of hydrophobic hydrocarbons .
Microbiology: Restricting Colony Expansion in Aspergillus nidulans
Triton X-100 is used in microbiology to restrict the colony expansion of Aspergillus nidulans . The surfactant is added to the culture medium, where it inhibits the growth of the fungus . The results show a significant reduction in the colony size of Aspergillus nidulans .
Molecular Biology: Immunohistochemistry
Triton X-100 is used in immunohistochemistry for staining the flat-mount retinas . The surfactant is used to permeabilize the cells, allowing the staining solution to penetrate the cells . The results show enhanced staining of the retinas, providing detailed images of the cellular structures .
Cell Biology: Cell Membrane Integrity Assay
Triton X-100 is used as a positive control in lactate dehydrogenase (LDH) assays to determine cell membrane integrity . The surfactant is added to the cells, causing them to lyse and release LDH, which is then measured . The results show a significant increase in LDH levels in the presence of Triton X-100, indicating cell lysis .
Material Science: Dispersion of Carbon Materials
Triton X-100 is used in the dispersion of carbon materials for soft composite materials . The surfactant is added to the carbon material, where it helps to disperse the particles and prevent them from agglomerating . The results show a uniform dispersion of carbon materials in the composite .
Household Application: Vinyl Record Cleaning
Triton X-100 is an active ingredient in homemade vinyl record cleaning fluids together with distilled water and isopropyl alcohol . The surfactant helps to remove dust and grime from the grooves of the vinyl record . The results show a significant improvement in the sound quality of the cleaned records .
Environmental Science: Fate of Triton X-100 in Water and Soil Environments
Triton X-100 is used to study its fate in water and soil environments . The surfactant raises concern due to its non-biodegradability and inhibition effect . However, it is found to be biodegradable by aerobic and anaerobic municipal wastewater sludge and Vibrio cyclitrophicus-sp-Nov organism . The results show that Triton X-100’s fate in the environment and its sustainable application can be controlled via proper selection of organism type, Triton concentration, and substrate .
Material Science: Preparation of Monodisperse Silica Nanoparticles
Triton X-100 is used in the preparation of monodisperse silica nanoparticles . The surfactant forms reverse micelles in a water-in-oil system, providing a unique and versatile reaction medium . The results show that the micellar system using Triton X-100 facilitates the material exchange of tetraethoxysilane and limits its hydrolysis inside the micelles, providing monodisperse silica nanoparticles .
Cell Biology: Immunofluorescence Staining
Triton X-100 is used in the permeabilization of cells for immunofluorescence staining . The surfactant is added to the cells, allowing the staining solution to penetrate the cells . The results show enhanced staining of the cells, providing detailed images of the cellular structures .
Molecular Biology: Western Blot Analysis
Triton X-100 is used as a component of lysis buffer in western blot analysis . The surfactant is added to the cells, causing them to lyse and release proteins, which are then measured . The results show a significant increase in protein levels in the presence of Triton X-100, indicating cell lysis .
Cell Biology: Immunogold Labelling for Electron Microscope
Triton X-100 is used as a component of Tris-buffered saline for the preparation of cell sections in Immunogold labelling for electron microscope . The surfactant is added to the cells, allowing the gold particles to penetrate the cells . The results show enhanced labelling of the cells, providing detailed images of the cellular structures .
Cell Biology: LDH Assay to Determine the Cell Membrane Integrity
Triton X-100 is used as a positive control in LDH assay to determine the cell membrane integrity . The surfactant is added to the cells, causing them to lyse and release LDH, which is then measured . The results show a significant increase in LDH levels in the presence of Triton X-100, indicating cell lysis .
Material Science: Synthesis of Layered Nanosheet-Assembled Flower-Like BiOBr Nanostructures
Triton X-100 is used in the synthesis of layered nanosheet-assembled flower-like BiOBr nanostructures . The surfactant plays a key role in affecting the surface property and morphology of materials . The prepared multilayered BiOBr nanosheet-assembled flower-like nanostructures exhibited larger specific surface area, broadened light absorption, and enhanced separation rate of photo-generated electrons and holes . The results indicated that BiOBr assisted with Triton X-100 exhibited higher adsorption ability and enhanced photocatalytic activity with 94.0% of ciprofloxacin degradation rate within 180 min .
Biopharmaceutical Manufacturing: Virus Inactivation
Triton X-100 is used for virus inactivation in biopharmaceutical manufacturing . However, due to its harmful endocrine disrupting activities, an alternative detergent, Simulsol SL 11W, was identified . Simulsol SL 11W was able to effectively inactive enveloped viruses, such as xenotropic murine leukemia virus (XMuLV) and pseudorabies virus (PRV) . The results have shown the potential of Simulsol SL 11W as a desirable alternative to Triton X-100 for enveloped virus inactivation that could be readily implemented into biopharmaceutical manufacturing processes .
Electrophoresis: Active Ingredient in Influenza Vaccine
Triton X-100 is used as an active ingredient in influenza vaccine (Fluzone) . It is used as a non-ionic detergent, emulsifier and dispersing agent . It is useful for isolation of membrane proteins .
Microbiology: Restricting Colony Expansion in Aspergillus nidulans
Triton X-100 is used to restrict the colony expansion of Aspergillus nidulans . It is added to the culture medium, where it inhibits the growth of the fungus . The results show a significant reduction in the colony size of Aspergillus nidulans .
Safety And Hazards
Triton X-100 should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-93-1 | |
Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1058680 | |
Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octoxynol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16262 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triton X-100 | |
CAS RN |
2315-67-5, 63869-93-2, 9002-93-1 | |
Record name | 4-Octylphenol monoethoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octoxynol-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063869932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octoxinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, octylphenoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Polyethylene glycol mono[4-(1,1,3,3- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTOXYNOL-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20CAX7IO75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.